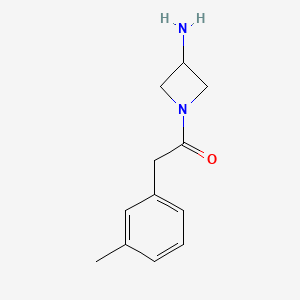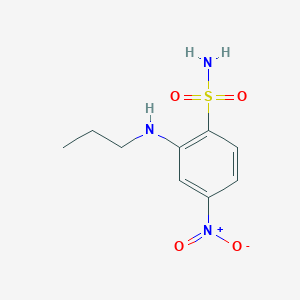
4-ニトロ-2-(プロピルアミノ)ベンゼンスルホンアミド
概要
説明
4-Nitro-2-(propylamino)benzenesulfonamide is a chemical compound with the molecular formula C9H13N3O4S . It has a molecular weight of 259.28 g/mol .
Molecular Structure Analysis
The InChI code for 4-Nitro-2-(propylamino)benzenesulfonamide is 1S/C9H13N3O4S/c1-2-5-11-8-6-7 (12 (13)14)3-4-9 (8)17 (10,15)16/h3-4,6,11H,2,5H2,1H3, (H2,10,15,16) .Physical And Chemical Properties Analysis
4-Nitro-2-(propylamino)benzenesulfonamide is a powder that is stored at room temperature .科学的研究の応用
薬理学
薬理学において、4-ニトロ-2-(プロピルアミノ)ベンゼンスルホンアミドは、その潜在的な治療効果について研究されています。他のスルホンアミド系薬物との構造的類似性から、特に、特定の生物学的活性を有するより複雑な化合物を合成する前駆体として、薬物開発の候補となる可能性があります .
材料科学
材料科学において、この化合物は新規材料の合成に使用することができます。ニトロ基は、さまざまな化学反応に関与する官能基であり、耐久性向上や光との特定の相互作用などのユニークな特性を備えた新しいポリマーやコーティングの創出につながる可能性があります .
化学合成
4-ニトロ-2-(プロピルアミノ)ベンゼンスルホンアミド: は、化学合成におけるビルディングブロックとして機能します。その反応性部位により、さまざまな置換基を導入することが可能になり、広範囲の誘導体の作成が可能になります。これらの誘導体は、特定の反応に合わせて調整したり、目的の特性を持つ化合物を生成するために調整したりすることができます .
分析化学
分析化学において、この化合物は、定量および定性分析における標準物質または試薬として使用することができます。その明確に定義された構造と特性により、機器の校正や、新しい分析方法の開発における反応物質として適しています .
生化学
生化学において、この化合物が酵素や細胞成分と相互作用する可能性が注目されています。酵素阻害の研究や、類似のスルホンアミド系化合物の生化学的経路の理解に使用することができます .
環境への応用
4-ニトロ-2-(プロピルアミノ)ベンゼンスルホンアミドとその誘導体の環境への影響は、無視できない可能性があります。研究では、その生分解性、潜在的な環境汚染物質としての可能性、および生態系からの検出と除去のための方法に焦点を当てることができます .
作用機序
- In many solid tumors, including breast cancer, CA IX is overexpressed due to changes in gene expression. This overexpression contributes to tumor hypoxia and uncontrolled cell proliferation .
- Acidic conditions can impair cellular processes and promote apoptosis (programmed cell death) in cancer cells .
- Molecularly, it alters the balance of bicarbonate and protons, impacting various cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 4-Nitro-2-(propylamino)benzenesulfonamide is orally administered and absorbed in the gastrointestinal tract. It distributes throughout the body, including tumor tissues. The compound undergoes hepatic metabolism. Elimination occurs primarily through urine. The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy .
Result of Action
Action Environment
- Environmental factors play a role in the compound’s efficacy and stability:
- Hypoxia and acidic conditions enhance CA IX expression, making it an attractive target. The compound’s effectiveness depends on maintaining the right pH range. Stability under varying conditions (e.g., temperature, humidity) affects its shelf life and therapeutic potential .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .
生化学分析
Biochemical Properties
4-Nitro-2-(propylamino)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. By inhibiting carbonic anhydrase IX, 4-Nitro-2-(propylamino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Cellular Effects
The effects of 4-Nitro-2-(propylamino)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell growth and induce apoptosis. It influences cell signaling pathways by disrupting the activity of carbonic anhydrase IX, leading to alterations in gene expression and cellular metabolism . Additionally, 4-Nitro-2-(propylamino)benzenesulfonamide can affect normal cells, although its impact is more pronounced in cancerous cells due to their higher expression of carbonic anhydrase IX.
Molecular Mechanism
At the molecular level, 4-Nitro-2-(propylamino)benzenesulfonamide exerts its effects through specific binding interactions with carbonic anhydrase IX. This binding inhibits the enzyme’s activity, leading to a decrease in pH regulation within the cell. The inhibition of carbonic anhydrase IX results in a buildup of acidic byproducts, which can trigger apoptosis in cancer cells. Additionally, this compound may influence other molecular pathways by altering gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-2-(propylamino)benzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-2-(propylamino)benzenesulfonamide remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Nitro-2-(propylamino)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without inducing adverse effects .
Metabolic Pathways
4-Nitro-2-(propylamino)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance and metabolic flux within cells. By inhibiting carbonic anhydrase IX, 4-Nitro-2-(propylamino)benzenesulfonamide can alter metabolite levels and disrupt normal metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Nitro-2-(propylamino)benzenesulfonamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The distribution of 4-Nitro-2-(propylamino)benzenesulfonamide is critical for its efficacy, as it must reach target sites such as carbonic anhydrase IX to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of 4-Nitro-2-(propylamino)benzenesulfonamide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Nitro-2-(propylamino)benzenesulfonamide within the cell can influence its ability to inhibit carbonic anhydrase IX and other molecular targets, thereby affecting its overall efficacy .
特性
IUPAC Name |
4-nitro-2-(propylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-2-5-11-8-6-7(12(13)14)3-4-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSZLRULIWKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B1468952.png)
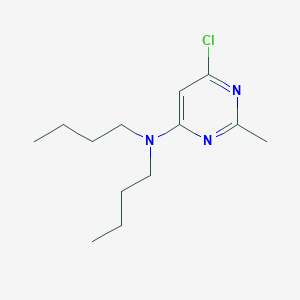
![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)
![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)
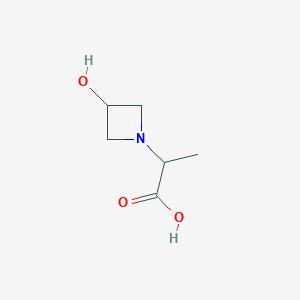
![N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1468960.png)
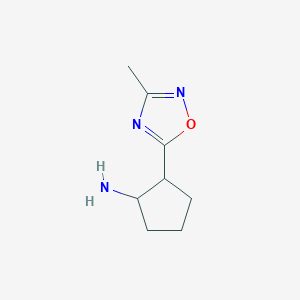
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)
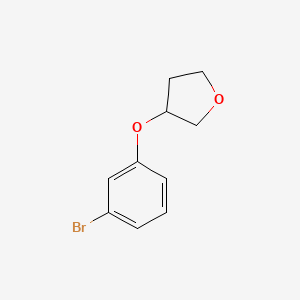
![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)

